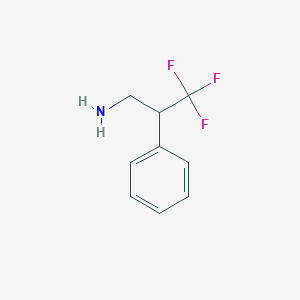

3,3,3-Trifluoro-2-phenylpropan-1-amine

Description

BenchChem offers high-quality 3,3,3-Trifluoro-2-phenylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trifluoro-2-phenylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10F3N |

|---|---|

Molecular Weight |

189.18 g/mol |

IUPAC Name |

3,3,3-trifluoro-2-phenylpropan-1-amine |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 |

InChI Key |

YXAOXWPRTAEREJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 3,3,3-Trifluoro-2-phenylpropan-1-amine

Executive Summary & Structural Logic

In the landscape of modern medicinal chemistry, 3,3,3-Trifluoro-2-phenylpropan-1-amine represents a critical "privileged scaffold."[1] The incorporation of a trifluoromethyl (

This guide provides a comprehensive spectroscopic breakdown of this molecule. Unlike standard alkyl amines, the electron-withdrawing nature of the

Structural Analysis[1][2]

-

Core Scaffold: Propylamine chain.

-

C2 Substitution: Phenyl ring (Aromaticity, Lipophilicity).[1]

-

C3 Substitution: Trifluoromethyl group (Strong EWG, NMR active

).[1] -

Chirality: The C2 carbon is a stereocenter (

), making this a chiral building block often used in enantioselective synthesis.[1]

Synthesis & Workflow Visualization

To understand the impurity profile and spectral artifacts, one must understand the genesis of the compound. The most robust synthetic route involves the reduction of the corresponding nitrile or amide precursors.

Reaction Pathway Diagram[1]

Figure 1: Common synthetic pathways showing amide and nitrile reduction routes.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

The NMR profile is dominated by the coupling between the

NMR Data (400 MHz, )

The C2-methine proton (

| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Ar-H | Aromatic | 7.25 – 7.45 | Multiplet | 5H | - | Phenyl Ring |

| C2-H | Methine | 3.65 – 3.75 | Multiplet (dq) | 1H | ||

| C1-H | Methylene | 3.15 – 3.30 | Multiplet (ABX) | 2H | - | |

| NH | Amine | 1.40 (broad) | Broad Singlet | 2H | - | Exchangeable ( |

Expert Insight: In the HCl salt form (in

NMR Data (100 MHz, )

The presence of the

| Carbon | Shift ( | Splitting Pattern | Coupling ( | Assignment |

| C3 | 126.5 | Quartet | ||

| Ar-C (ipso) | 135.2 | Singlet | - | Phenyl C1' |

| Ar-C | 128.0 - 129.5 | Singlets | - | Phenyl C2'-C6' |

| C2 | 52.4 | Quartet | Chiral Center | |

| C1 | 42.1 | Singlet (or weak q) |

NMR Data (376 MHz, )

-

Shift:

-67.5 ppm[1] -

Multiplicity: Doublet (coupled to C2-H) or Broad Singlet (if proton decoupled).[1]

-

Diagnostic Value: This single peak confirms the integrity of the trifluoromethyl group. The absence of fluoride ion peak (

ppm) confirms stability.[1]

Mass Spectrometry (MS) Profiling[1]

The fragmentation pattern is dictated by the stability of the benzylic position and the primary amine functionality.

Ionization Mode: Electron Impact (EI, 70 eV)[1]

Fragmentation Logic Diagram[1]

Figure 2: Primary fragmentation pathways. The m/z 30 peak is diagnostic for primary amines.

High-Resolution MS (ESI-TOF)

For exact mass determination in drug development:

-

Formula:

-

Calculated Mass: 190.0838 Da[1]

-

Observed Mass: 190.0840

5 ppm

Infrared (IR) Spectroscopy[1][6]

The IR spectrum serves as a rapid "fingerprint" identity test.

| Wavenumber ( | Intensity | Vibration Mode | Functional Group |

| 3350 - 3280 | Medium, Broad | N-H Stretch | Primary Amine (Doublet often seen) |

| 3060 - 3030 | Weak | C-H Stretch ( | Aromatic Ring |

| 2950 - 2850 | Medium | C-H Stretch ( | Alkyl Chain |

| 1605, 1495 | Medium | C=C Ring Stretch | Phenyl Group |

| 1160 - 1120 | Very Strong | C-F Stretch | Trifluoromethyl Group |

| 760, 700 | Strong | C-H Out-of-Plane | Monosubstituted Benzene |

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

-

Solvent Selection: Use

(99.8% D) with 0.03% TMS for the free base. Use -

Concentration: Dissolve 10-15 mg of compound in 0.6 mL solvent.

-

Validation:

-

Check: The

residual peak should appear at 7.26 ppm. -

Check: Integration of the aromatic region (5H) vs. the

-adjacent methine (1H) must be 5:[1]1. If not, residual solvent or impurities are present.

-

Protocol B: GC-MS Purity Assessment

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

-

Inlet: 250°C, Split ratio 20:1.

-

Program: 60°C (hold 1 min)

20°C/min -

Note: The free amine may tail on standard silica columns. Derivatization with trifluoroacetic anhydride (TFAA) is recommended for sharper peaks and improved volatility.[1]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75422272, 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride. Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for NMR splitting patterns of fluorinated compounds).

-

Ma, J. A., & Cahard, D. (2008).[1] Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Chemical Reviews. (Context on CF3 group effects on NMR).

Sources

Chemical and physical properties of 3,3,3-Trifluoro-2-phenylpropan-1-amine

The following technical guide details the chemical and physical properties, synthesis, and applications of 3,3,3-Trifluoro-2-phenylpropan-1-amine.

A Fluorinated Building Block for Medicinal Chemistry

Executive Summary

3,3,3-Trifluoro-2-phenylpropan-1-amine (TFPPA) is a specialized organofluorine building block used primarily in the optimization of lead compounds within medicinal chemistry. Characterized by a chiral center at the C2 position and a trifluoromethyl (

Chemical Identity & Structural Analysis[1]

The molecule consists of a propyl amine backbone substituted at the C2 position with both a phenyl ring and a trifluoromethyl group. This creates a crowded chiral center, significantly influencing the conformational landscape and reactivity of the adjacent amine.

| Parameter | Detail |

| IUPAC Name | 3,3,3-Trifluoro-2-phenylpropan-1-amine |

| Common Synonyms | |

| CAS Number | 21710-21-1 (HCl salt generic CID link); Note: Often indexed via the precursor nitrile CAS 180068-30-8 |

| Molecular Formula | |

| Molecular Weight | 189.18 g/mol |

| SMILES | NCC(c1ccccc1)C(F)(F)F |

| Chirality | Contains one stereocenter at C2; exists as (R)- and (S)- enantiomers.[1] |

Structural Logic & Electronic Effects

-

Inductive Effect (-I): The

-positioned -

Lipophilicity: The concurrent presence of the phenyl ring and

group significantly increases the LogP, facilitating membrane permeability in drug candidates. -

Conformation: The gauche effect between the nitrogen lone pair and the C-F bonds may favor specific rotamers, influencing binding affinity in protein pockets.

Physicochemical Properties[3]

The following data aggregates calculated and predicted values, as experimental data for the free base is limited in open literature.

| Property | Value / Range | Notes |

| Physical State | Colorless to pale yellow oil | Free base form |

| Melting Point | 210–215 °C | Value for the Hydrochloride salt (sublimation obs.) |

| Boiling Point | ~90–91 °C at 14 mmHg | Predicted based on analogs |

| Density | 1.18 ± 0.06 g/cm³ | Predicted |

| pKa (Conjugate Acid) | 8.4 – 8.8 | Lower than typical amines (10.5) due to |

| LogP | 2.5 – 2.8 | Moderately lipophilic |

| Solubility | Soluble in DCM, MeOH, DMSO; Low water solubility (Free Base) | Salt forms are water-soluble |

Synthetic Methodologies

The most robust route to 3,3,3-Trifluoro-2-phenylpropan-1-amine is the reduction of its nitrile precursor, 3,3,3-trifluoro-2-phenylpropanenitrile (CAS 180068-30-8). This approach ensures the carbon skeleton is intact before generating the reactive amine.

Workflow Diagram

The following Graphviz diagram illustrates the synthesis logic and key intermediates.

Caption: Reduction of the nitrile precursor yields the target amine, typically isolated as the HCl salt for stability.

Detailed Protocol: Nitrile Reduction

Objective: Convert the nitrile group (-CN) to a primary amine (-CH2NH2).

Reagents:

-

3,3,3-Trifluoro-2-phenylpropanenitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH4) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (

) -

Diethyl Ether[2]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen.[3]

-

Reagent Preparation: Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0°C.

-

Addition: Dissolve the nitrile precursor in minimal anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature below 5°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

-

Self-Validation: Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or IR spectroscopy (disappearance of the nitrile stretch at ~2250 cm⁻¹).

-

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n is grams of LiAlH4 used. Stir until a white granular precipitate forms.

-

Isolation: Filter the precipitate through a Celite pad. Wash the pad with diethyl ether.

-

Purification: Dry the filtrate over anhydrous

, filter, and concentrate under reduced pressure to yield the crude amine oil. -

Salt Formation: Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane dropwise. Collect the white precipitate (Amine-HCl) by filtration.

Reactivity & Functionalization

The reactivity of TFPPA is dominated by the primary amine, but modulated by the electron-withdrawing trifluoromethyl group.

Nucleophilicity

The nitrogen lone pair is less basic than in non-fluorinated alkyl amines (

-

Implication: Acylation and alkylation reactions may require slightly stronger bases or longer reaction times compared to standard propylamines.

-

Benefit: The reduced basicity decreases the risk of "overshoot" in alkylation reactions and minimizes non-specific binding in biological assays.

Stability

-

Metabolic: The

group blocks metabolic hydroxylation at the adjacent carbons, a common clearance pathway for alkyl chains. -

Thermal: The C-F bond is extremely stable; however, the free base amine is prone to oxidation over time and should be stored under inert gas or as the HCl salt.

Medicinal Chemistry Applications

TFPPA is utilized as a bioisostere and pharmacophore modulator .

Structure-Activity Relationship (SAR) Logic

The following diagram depicts how TFPPA modifies drug properties compared to standard alkyl amines.

Caption: Impact of the trifluoro-phenyl motif on key pharmacological parameters.

-

Cathepsin K Inhibitors: Used as a P2-P3 linker to improve potency and selectivity.

-

GPCR Ligands: The bulky, lipophilic nature of the 2-phenyl-3,3,3-trifluoro motif fits well into hydrophobic pockets of G-protein coupled receptors (e.g., Calcium Sensing Receptors).

-

Chiral Resolution: The amine can be resolved into pure enantiomers to probe the stereochemical requirements of a binding pocket.

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle the free base in a fume hood due to potential volatility and amine odor.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

PubChem. 3,3,3-Trifluoro-2-phenylpropan-1-amine Hydrochloride (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. 3,3,3-Trifluoro-2-phenylpropanenitrile (Precursor Product Page). Merck KGaA. Link

- Uneyama, K.Organofluorine Chemistry. Blackwell Publishing, 2006. (General reference for trifluoromethyl amine reactivity).

- Ma, J. A., & Cahard, D. "Asymmetric Synthesis of Trifluoromethylated Amines." Chemical Reviews, 2008. (Context on chiral synthesis of -CF3 amines).

Sources

3,3,3-Trifluoro-2-phenylpropan-1-amine as a precursor for fenfluramine

Technical Guide: 3,3,3-Trifluoro-2-phenylpropan-1-amine in the Synthesis of Fenfluramine Isosteres

Executive Summary

In the landscape of neuropharmacology and 5-HT receptor modulation, fenfluramine serves as a foundational archetype. While the classical industrial synthesis of fenfluramine strictly utilizes 1-(3-trifluoromethylphenyl)propan-2-one as its primary precursor[1], modern structure-activity relationship (SAR) pipelines frequently explore isosteric replacements to optimize pharmacokinetic profiles and receptor subtype selectivity.

One such critical building block is 3,3,3-trifluoro-2-phenylpropan-1-amine (commercially available as an HCl salt, CAS 1803592-32-6)[2]. Because its carbon skeleton and trifluoromethyl (-CF

Structural and Mechanistic Divergence

The pharmacological efficacy of fenfluramine is heavily dictated by its -CF

Conversely, 3,3,3-trifluoro-2-phenylpropan-1-amine translocates the -CF

-

Inductive Attenuation: The strong inductive effect (-I) of the aliphatic -CF

group significantly lowers the pKa of the adjacent primary amine. This makes the amine a weaker nucleophile compared to standard alkylamines. -

Reaction Reversal: Classical synthesis uses a ketone precursor and an amine reagent (ethylamine)[1]. To synthesize the isostere from 3,3,3-trifluoro-2-phenylpropan-1-amine, the roles are reversed: the precursor is the amine, and it must be reacted with an aldehyde (acetaldehyde).

Figure 1: Synthetic divergence between classical fenfluramine and its aliphatic-CF3 isostere.

Quantitative Data Comparison

To successfully execute the synthesis, one must account for the mass and structural differences between the classical and isosteric pathways. The table below summarizes the key physicochemical parameters required for reaction monitoring (e.g., LC-MS tracking).

| Parameter | Classical Fenfluramine Pathway | Aliphatic-CF |

| Target Molecular Formula | C | C |

| Precursor Used | 1-(3-Trifluoromethylphenyl)propan-2-one | 3,3,3-Trifluoro-2-phenylpropan-1-amine |

| CF | Aromatic (meta-position) | Aliphatic (C3 of propyl chain) |

| Amine Substitution | Secondary carbon (C2) | Primary carbon (C1) |

| Precursor [M+H] | 203.09 | 190.08 |

| Target [M+H] | 232.13 | 218.12 |

Experimental Workflow: Reductive Alkylation Protocol

To synthesize the N-ethyl isostere, the primary amine precursor must undergo reductive alkylation with acetaldehyde. We employ sodium triacetoxyborohydride (NaBH(OAc)

Causality of Reagent Selection: NaBH(OAc)

Step 1: Free-Basing the Precursor

-

Suspend 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride (1.0 eq, 10 mmol) in 50 mL of Dichloromethane (DCM).

-

Add 50 mL of 1M aqueous NaOH and stir vigorously for 15 minutes.

-

Separate the organic layer, extract the aqueous layer with an additional 25 mL of DCM, and combine the organic fractions.

-

Dry over anhydrous Na

SO

Step 2: Hemiaminal and Iminium Ion Formation

-

Dissolve the free base in 40 mL of anhydrous 1,2-Dichloroethane (DCE).

-

Critical Step: Cool the reaction flask to 0°C using an ice bath. Causality: Acetaldehyde has a boiling point of 20.2°C. Adding it at room temperature risks rapid volatilization, skewing the stoichiometry and leading to incomplete conversion.

-

Add Acetaldehyde (1.1 eq, 11 mmol) dropwise. Stir at 0°C for 15 minutes, then allow to warm to room temperature for 1 hour.

Step 3: Self-Validating In-Process Control (IPC)

Before proceeding to reduction, the system must validate that imine formation is complete.

-

Action: Withdraw a 10 µL aliquot, quench with a micro-drop of NaBH

in methanol, and analyze via LC-MS. -

Validation Criterion: The complete disappearance of the primary amine mass (

190.08 [M+H]

Step 4: Chemoselective Reduction

-

Cool the reaction mixture back to 0°C.

-

Add NaBH(OAc)

(1.5 eq, 15 mmol) portion-wise over 10 minutes to manage mild exotherms. -

Stir the mixture at room temperature for 12 hours under an inert nitrogen atmosphere.

Figure 2: Mechanistic pathway for the reductive alkylation of the primary amine precursor.

Step 5: Quench and Isolation

-

Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO

. Stir until gas evolution (CO -

Extract the aqueous layer with DCE (2 x 20 mL).

-

Wash the combined organic layers with brine, dry over Na

SO -

Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient 98:2 to 95:5) to yield pure N-ethyl-3,3,3-trifluoro-2-phenylpropan-1-amine.

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL:[Link]

- Fenfluramine compositions and methods of preparing the same (US20190284124A1)

Sources

- 1. EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]

- 2. aaronchem.com [aaronchem.com]

- 3. PubChemLite - 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride (C9H10F3N) [pubchemlite.lcsb.uni.lu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Technical Guide: Solubility Profile & Solvent Engineering for 3,3,3-Trifluoro-2-phenylpropan-1-amine

[1][2][3][4]

Executive Summary & Compound Identity

3,3,3-Trifluoro-2-phenylpropan-1-amine (CAS: 104774-87-0 for racemic; 763907-26-2 for R-isomer) represents a specialized class of fluorinated building blocks.[1][2][3] Unlike simple alkyl amines, its solubility behavior is governed by the "tug-of-war" between the hydrophilic primary amine (

This guide provides a validated solubility framework for researchers utilizing this compound in medicinal chemistry (e.g., protease inhibitor synthesis) and materials science.[1][2][3]

Physicochemical Drivers of Solubility

| Property | Value (Approx.) | Solubility Implication |

| Molecular Weight | 189.18 g/mol | Low MW facilitates dissolution in diverse solvents.[1][2][3] |

| LogP (Octanol/Water) | ~2.5 – 2.8 | Lipophilic. Prefers organic layers (DCM, EtOAc) over water.[1][2][3] |

| pKa (Conjugate Acid) | ~8.9 – 9.2 | pH-Dependent. Soluble in aqueous acid (< pH 4); insoluble free base > pH 10.[1][2][3] |

| H-Bond Donors/Acceptors | 2 / 3 | amine group dominates polar interactions; |

Solubility Profile by Solvent Class

The following data categorizes the solubility of the Free Base form at ambient temperature (25°C).

Table 1: Operational Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary choice for extraction and stock solutions.[1][2][3] Excellent solvation of the fluorinated motif. |

| Chloroform | High | Good alternative to DCM; useful for NMR studies.[3] | |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Ideal for biological assay stock solutions.[2][3] Avoid for evaporation due to high BP.[2][3] |

| DMF | High | Suitable for reaction media (e.g., amide coupling).[1][2][3] | |

| Ethyl Acetate | High | Preferred "green" solvent for extraction and chromatography.[3] | |

| Polar Protic | Methanol / Ethanol | High | Soluble.[3] Proticity stabilizes the amine moiety.[3] |

| Water (Neutral pH) | Low (<1 mg/mL) | The hydrophobic | |

| Hydrocarbon | Hexane / Heptane | Moderate/Low | Soluble at low concentrations; often requires a co-solvent (EtOAc) to prevent oiling out.[2][3] |

| Toluene | Moderate | Good for high-temperature reactions; |

Critical Distinction (Salt Forms): The Hydrochloride Salt (HCl) of this amine exhibits inverted solubility.[1][2][3] It is highly soluble in Water and Methanol , but nearly insoluble in DCM , Hexane , and Toluene .[1][2][3]

Mechanistic Analysis & Solvent Selection Strategy

The trifluoromethyl group (

Visualization: Solvation Interaction Map

The following diagram illustrates the competing forces determining solubility.

Caption: Mechanistic breakdown of solubility drivers. The CF3 and Phenyl groups dominate neutral aqueous interactions, forcing the molecule out of solution unless protonated.[1][2]

Operational Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Target Audience: Biological Screening / High-Throughput Screening[1][2][3]

-

Calculate Mass: For 10 mL of 100 mM solution:

[1][2][3] -

Weighing: Weigh ~190 mg of the amine (liquid/oil) into a tared glass vial.

-

Dissolution: Add 5 mL of anhydrous DMSO. Vortex for 30 seconds.[2][3]

-

Volume Adjustment: Transfer to a volumetric flask or graduated cylinder and top up to exactly 10 mL with DMSO.

-

Storage: Store at -20°C. The solution is stable for >6 months if kept dry.

Protocol B: The "Acid-Base Swing" Extraction

Target Audience: Synthetic Chemists purifying the amine from reaction mixtures.[1][2]

This protocol exploits the pKa (~9.[2][3][4]0) to purify the compound without chromatography.

-

Acidification: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

-

Extraction 1: Wash the organic layer with 1M HCl (aq).[2][3]

-

Separation: Collect the Aqueous Acidic Layer .[3] Discard the organic layer (impurities).[2][3]

-

Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12.

-

Observation: The solution will turn cloudy/milky as the free base oils out.[3]

-

-

Extraction 2: Extract the basic aqueous mixture with DCM (3x).

-

Drying: Dry combined DCM layers over

, filter, and concentrate.

Visualization: Purification Decision Tree

Caption: Decision logic for purifying 3,3,3-Trifluoro-2-phenylpropan-1-amine based on solubility switching.

References

-

PubChem. (n.d.).[2][3][6] 3,3,3-Trifluoro-2-phenylpropan-1-amine (Compound Summary). National Library of Medicine.[3] Retrieved March 4, 2026, from [Link]][1][2]

-

Organic Syntheses. (2014). Synthesis of Fluorinated Building Blocks. Org.[2][3][6][7][8] Synth. 91 , 39-51.[1][2][3] (Contextual reference for extraction of phenyl-alkyl amines). [Link]1][2][3]

- Bio-Isostere Guidelines. (2023). Physicochemical properties of Fluorinated Amines in Drug Design. (General principles of LogP shifts with CF3).

-

EPA CompTox. (n.d.).[2][3] DTXSID90600038 (Related Analog Data). US Environmental Protection Agency.[2][3] [Link]1][2][3]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. PubChemLite - 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride (C9H10F3N) [pubchemlite.lcsb.uni.lu]

- 3. 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | C10H12F3N | CID 19797640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 3,3,3-Trifluoro-1-phenylpropan-1-one | C9H7F3O | CID 9834155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Topic: High-Performance Liquid Chromatography (HPLC) Chiral Resolution of 3,3,3-Trifluoro-2-phenylpropan-1-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[1] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of 3,3,3-Trifluoro-2-phenylpropan-1-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making fluorinated chiral amines of significant interest in drug discovery.[2] This guide provides a detailed protocol, explains the scientific rationale behind the method development choices, and offers guidance for optimization, enabling researchers to achieve baseline separation and accurate quantification of the enantiomers.

The Principle of Chiral Resolution by HPLC

Direct separation of enantiomers by HPLC is predominantly achieved using a Chiral Stationary Phase (CSP).[3][4] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability and energy of these complexes result in different retention times for each enantiomer, allowing for their separation.

For a successful chiral separation, multiple simultaneous interactions are required between the analyte and the CSP. These interactions can include:

-

Hydrogen bonding

-

π-π interactions

-

Dipole-dipole interactions

-

Steric hindrance

-

Inclusion complexation

The selection of an appropriate CSP and mobile phase is the most critical factor in developing a successful chiral separation method.[5][6]

Method Development Strategy: A Rationale-Driven Approach

The development of a chiral separation method for 3,3,3-Trifluoro-2-phenylpropan-1-amine was guided by the molecule's structural features: a primary amine (basic), a phenyl group (π-system), and a trifluoromethyl group (electron-withdrawing).

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantiorecognition capabilities and are often the first choice for screening chiral compounds.[1][3][7] For the target analyte, an amylose-based CSP was selected.

-

Causality: Amylose tris(3,5-dichlorophenylcarbamate) phases (such as Chiralpak® IE) have demonstrated excellent performance in resolving chiral amines.[5] The phenylcarbamate derivatives on the polysaccharide backbone provide sites for π-π stacking with the analyte's phenyl group and hydrogen bonding with the amine. The electron-withdrawing chloro groups on the selector can further enhance dipole-dipole interactions, which is crucial for effective chiral recognition.[5]

Mobile Phase Selection

A normal-phase mobile phase system was chosen, as it typically provides superior selectivity for polysaccharide-based CSPs.[6][7]

-

Composition: The mobile phase consists of a non-polar solvent (n-Hexane), a polar modifier (Isopropanol, IPA), and a basic additive (Diethylamine, DEA).

-

Role of n-Hexane: Serves as the main, weak solvent, ensuring the analyte has sufficient interaction time with the CSP.

-

Role of Isopropanol (IPA): This polar modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary way to control the retention time and resolution of the enantiomers. A lower IPA percentage generally leads to longer retention and potentially better resolution.

-

Role of Diethylamine (DEA): As a basic analyte, the primary amine in 3,3,3-Trifluoro-2-phenylpropan-1-amine can interact strongly with residual acidic silanol groups on the silica support of the CSP. This secondary interaction leads to severe peak tailing and poor resolution. Adding a small amount of a basic modifier like DEA to the mobile phase neutralizes these active sites, resulting in symmetrical, sharp peaks and improved separation.[6][8]

Detection

The presence of the phenyl group in the analyte allows for straightforward detection using a UV-Vis spectrophotometer. A wavelength of 215 nm was chosen to ensure high sensitivity.

Experimental Protocol

This protocol provides a validated starting point for the chiral separation. Optimization may be required based on the specific HPLC system and column used.

Materials and Instrumentation

| Component | Specification |

| HPLC System | Quaternary or Binary HPLC system with UV/PDA Detector |

| Chiral Column | Chiralpak® IE (or equivalent amylose tris(3,5-dichlorophenylcarbamate) CSP), 250 x 4.6 mm, 5 µm |

| Analyte | Racemic 3,3,3-Trifluoro-2-phenylpropan-1-amine |

| Solvents | HPLC Grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA) |

| Sample Diluent | Mobile Phase |

| Filters | 0.45 µm PTFE syringe filters |

Chromatographic Conditions

The recommended chromatographic conditions are summarized in the table below.

| Parameter | Recommended Condition |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (controlled) |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation

-

Prepare Mobile Phase: Carefully measure and mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine. Sonicate for 10 minutes to degas.

-

Prepare Sample Solution: Accurately weigh ~10 mg of racemic 3,3,3-Trifluoro-2-phenylpropan-1-amine.

-

Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of approximately 1 mg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Workflow

The overall experimental workflow is depicted below.

Figure 1. General workflow for the chiral HPLC analysis.

-

System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-45 minutes).

-

Injection: Inject 10 µL of the prepared sample solution.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

Data Analysis and System Suitability

-

Peak Identification: The first and second eluting peaks correspond to the two enantiomers.

-

Resolution (Rs): The degree of separation between the two enantiomer peaks should be calculated. A resolution of Rs ≥ 1.5 indicates baseline separation, which is required for accurate quantification.

-

Enantiomeric Excess (% ee): This is calculated to determine the purity of a non-racemic sample. The formula is as follows:

% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[8]

Method Optimization and Troubleshooting

While the provided protocol is robust, minor adjustments may be necessary to achieve optimal performance on different HPLC systems.

-

Poor Resolution (Rs < 1.5):

-

Action: Decrease the percentage of Isopropanol in the mobile phase (e.g., from 10% to 8% or 5%). This increases retention and often improves resolution.

-

Action: Lower the flow rate (e.g., to 0.8 mL/min). Chiral separations often benefit from lower flow rates, which allow for more effective equilibrium between the analyte and the CSP.[9]

-

Action: Decrease the column temperature (e.g., to 20°C or 15°C). Lower temperatures can enhance the stability of the transient diastereomeric complexes, leading to better selectivity.[9]

-

-

Excessive Peak Tailing:

-

Action: Slightly increase the concentration of Diethylamine (e.g., to 0.12% or 0.15%). This ensures all active silanol sites are effectively masked. Be cautious, as excessive amine can sometimes reduce retention.

-

-

Long Retention Times:

-

Action: Increase the percentage of Isopropanol in the mobile phase (e.g., from 10% to 12% or 15%). This will decrease the overall run time.

-

Conclusion

This application note details a reliable and selective normal-phase HPLC method for the chiral resolution of 3,3,3-Trifluoro-2-phenylpropan-1-amine. By employing a polysaccharide-based chiral stationary phase and an optimized mobile phase containing a basic additive, this protocol achieves excellent peak shape and baseline separation of the enantiomers. The provided framework, grounded in the principles of chiral chromatography, serves as a comprehensive guide for researchers in pharmaceutical development and quality control to accurately determine the enantiomeric purity of this important fluorinated intermediate.

References

-

Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-173. Available at: [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 253-264. Available at: [Link]

-

Li, Y. H., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society, 33(5), 1669-1674. Available at: [Link]

-

Supporting Information for Chemo and Enantioselective Routes to Chiral Fluorinated Hydroxyketones Using Ketoreductases. (n.d.). Available at: [Link]

-

Sýkora, D., Vozka, J., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]

-

Pirkle, W. H., & Welch, C. J. (1991). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. The Journal of Organic Chemistry, 56(24), 6973-6976. Available at: [Link]

-

Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Gao, Y., et al. (2017). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1523, 209-216. Available at: [Link]

-

Canals, A., et al. (2012). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. TrAC Trends in Analytical Chemistry, 31, 68-79. Available at: [Link]

-

Supelco. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

-

Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Journal of Biochemical and Biophysical Methods, 62(2), 153-166. Available at: [Link]

-

I.B.S. (n.d.). Chiral HPLC Method Development. Available at: [Link]

-

del Pozo, C., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(16), 6432-6437. Available at: [Link]

-

Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2085. Available at: [Link]

-

Ito, H., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(3), 1146-1156. Available at: [Link]

-

Shimadzu Corporation. (n.d.). C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Available at: [Link]

-

Nicewicz, D. A., & MacMillan, D. W. C. (2008). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science, 322(5898), 77-80. Available at: [Link]

-

Analytica World. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Available at: [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Available at: [Link]

-

Ikai, T., & Okamoto, Y. (2009). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 38(3), 781-793. Available at: [Link]

-

Busch, S., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 281-290. Available at: [Link]

-

Gicquel, M., et al. (2022). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. Available at: [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

-

Scribd. (n.d.). Chiral Drug Separation. Available at: [Link]

-

Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1489-1508. Available at: [Link]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

Enantioselective synthesis of (R)-3,3,3-Trifluoro-2-phenylpropan-1-amine

An Application Note and Protocol for the Enantioselective Synthesis of (R)-3,3,3-Trifluoro-2-phenylpropan-1-amine

Introduction: The Significance of Chiral Fluorinated Amines

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1] Among these, chiral amines bearing a trifluoromethyl group are particularly valuable scaffolds.[2] (R)-3,3,3-Trifluoro-2-phenylpropan-1-amine is a key chiral building block whose stereocenter and trifluoromethyl group present a formidable synthetic challenge. Its controlled synthesis is critical for accessing a range of potential therapeutic agents.

This guide provides an in-depth analysis of three robust and distinct methodologies for the enantioselective synthesis of this target molecule: Rhodium-Catalyzed Asymmetric Hydrogenation, Biocatalytic Asymmetric Transamination, and Chiral Auxiliary-Mediated Diastereoselective Reduction. Each section details the underlying scientific principles, provides validated protocols, and offers insights into the practical application of the technique, empowering researchers in medicinal chemistry and process development to select and implement the optimal strategy for their objectives.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Enamine

Asymmetric hydrogenation represents one of the most efficient, atom-economical, and industrially scalable methods for creating stereogenic centers.[3] This approach relies on the reduction of a prochiral unsaturated precursor, such as an enamine or imine, using molecular hydrogen in the presence of a chiral transition-metal complex.[4][5] The exquisite control over stereochemistry is dictated by the chiral ligand coordinated to the metal center, which creates a chiral environment for the hydrogenation reaction.

Causality Behind Experimental Choices: The choice of a rhodium catalyst paired with a C2-symmetric bisphosphine ligand, such as those from the TangPhos or DuanPhos families, is based on their well-documented success in the hydrogenation of N-aryl enamines, delivering high conversions and exceptional enantioselectivity.[6][7] The enamine precursor is readily synthesized from the corresponding ketone, making this a convergent and efficient route.

Workflow for Asymmetric Hydrogenation

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Part A: Synthesis of N-(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)benzylamine (Prochiral Enamine)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1-phenyl-2,2,2-trifluoroethanone (1.0 eq), benzylamine (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Add toluene to the flask to give a substrate concentration of approximately 0.5 M.

-

Heat the mixture to reflux and allow the water to be removed azeotropically into the Dean-Stark trap.

-

Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃ solution, and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude enamine is typically used in the next step without further purification.

Part B: Rhodium-Catalyzed Asymmetric Hydrogenation and Deprotection

-

Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor with the chiral rhodium catalyst, such as [Rh(COD)(TangPhos)]BF₄ (0.005 - 0.01 mol%).

-

Reaction Setup: Remove the reactor from the glovebox and add degassed methanol as the solvent.

-

Add the crude enamine from Part A (1.0 eq) dissolved in a minimal amount of degassed methanol to the reactor via cannula.

-

Hydrogenation: Seal the reactor, purge with argon, and then purge with hydrogen gas (3-5 times). Pressurize the reactor to the desired pressure (e.g., 50 atm) with hydrogen.

-

Heat the reaction mixture to the specified temperature (e.g., 40°C) and stir vigorously for 12-24 hours.

-

Monitor the reaction for hydrogen uptake. Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude N-benzyl protected amine can be purified by column chromatography or carried directly to the next step.

-

Deprotection: Dissolve the crude protected amine in methanol, add 10% Palladium on carbon (Pd/C, ~5 wt%), and subject the mixture to hydrogenation (1-10 atm H₂) at room temperature until the deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the target (R)-amine. Purify by chromatography or crystallization of a salt if necessary.

Data Summary: Asymmetric Hydrogenation

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| [Rh(COD)(TangPhos)]BF₄ | N-Aryl β-Enamino Ester | >99 | 96.3 | [6] |

| Rh-DuanPhos | 3-(methylamino)-1-phenylpropan-1-one | High | >99 | [7] |

Method 2: Biocatalytic Asymmetric Transamination

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis.[8] ω-Transaminases (ω-TAs) are pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor.[9] The high stereoselectivity of these enzymes allows for the production of chiral amines with exceptional enantiomeric purity under mild, aqueous conditions.[9][10]

Causality Behind Experimental Choices: This method is selected for its environmental benefits, operational simplicity, and extremely high enantioselectivity.[8] The reaction proceeds in an aqueous buffer at or near ambient temperature, avoiding the need for heavy metal catalysts, high pressures, or cryogenic temperatures. The use of an (R)-selective ω-transaminase directly converts the prochiral ketone, 1-phenyl-2,2,2-trifluoroethanone, into the desired (R)-enantiomer of the product.[11] Isopropylamine is a common and efficient amine donor that generates acetone as a benign byproduct, which can help drive the reaction equilibrium.[12]

Workflow for Biocatalytic Transamination

Caption: Workflow for Biocatalytic Asymmetric Transamination.

Experimental Protocol: Biocatalytic Transamination

-

Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.

-

Reagent Solution: In a temperature-controlled reaction vessel, combine the buffer, pyridoxal-5-phosphate (PLP) cofactor (to a final concentration of 1 mM), and the amine donor, isopropylamine (to a final concentration of 0.5 - 1.0 M).

-

Substrate Addition: Add 1-phenyl-2,2,2-trifluoroethanone (1.0 eq, e.g., to a final concentration of 25-50 mM). A co-solvent like DMSO (10-25% v/v) may be required to improve substrate solubility.[12]

-

Enzyme Addition: Initiate the reaction by adding the (R)-selective ω-transaminase (as a lyophilized powder or whole-cell preparation, according to manufacturer's specifications, e.g., 10% w/w).

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation for 18-24 hours.

-

Monitoring: Monitor the conversion of the ketone and formation of the amine product by HPLC using a chiral column to determine both conversion and enantiomeric excess (ee).

-

Work-up and Extraction:

-

Once the reaction has reached equilibrium or completion, terminate it by adding an equal volume of 2 M NaOH to raise the pH > 11.

-

Extract the aqueous layer with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the resulting amine by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary: Biocatalytic Transamination

| Enzyme Type | Substrate | Conversion (%) | ee (%) | Reference |

| (R)-Transaminase | Disubstituted Propanones | 88-89 | >99 | [11] |

| ω-TA (TR8) | 4'-(trifluoromethyl)acetophenone | ~30 (equilibrium) | High (implied) | [8][12] |

Method 3: Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a foundational and highly reliable strategy in asymmetric synthesis.[13] This method involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then sterically directs a subsequent bond-forming reaction, such as a reduction, to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. A final, non-destructive cleavage step removes the auxiliary to reveal the desired enantiopure product.[14]

Causality Behind Experimental Choices: This approach is chosen for its predictability and robustness. Fluorinated oxazolidines (Fox) derived from trifluoroalaninol have proven to be highly effective chiral auxiliaries.[14] They create a rigid, well-defined chiral environment that can induce excellent diastereoselectivity in reactions like the reduction of an imine intermediate. The auxiliary can often be recovered in high yield, making the process more cost-effective.[14]

Workflow for Chiral Auxiliary-Mediated Synthesis

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Chiral Auxiliary Method

Part A: Formation of Chiral Imine

-

Combine 1-phenyl-2,2,2-trifluoroethanone (1.0 eq) and a chiral amino alcohol, such as (R)-2-amino-1,1-diphenylpropan-1-ol (1.0 eq), in a suitable solvent like toluene.

-

Add a dehydrating agent (e.g., anhydrous MgSO₄) or use a Dean-Stark apparatus to remove water.

-

Heat the mixture to reflux and monitor by TLC until imine formation is complete.

-

Cool the reaction, filter off the dehydrating agent if used, and concentrate the solvent under reduced pressure. The crude imine is often used directly.

Part B: Diastereoselective Reduction

-

Dissolve the crude chiral imine in a solvent such as methanol or THF and cool the solution to 0°C or -78°C, depending on the reducing agent.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq). The bulky chiral auxiliary will shield one face of the C=N double bond, directing the hydride to attack from the less hindered face.

-

Allow the reaction to stir for several hours until complete, as monitored by TLC.

-

Quench the reaction carefully by the slow addition of water or a saturated aqueous solution of NH₄Cl.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diastereomeric amine mixture. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis.

Part C: Auxiliary Cleavage

-

Dissolve the diastereomeric amine mixture in methanol.

-

Add a catalyst for hydrogenolysis, such as Pearlman's catalyst (Pd(OH)₂/C) or 10% Pd/C.

-

Subject the mixture to an atmosphere of hydrogen (typically 1-10 atm) and stir at room temperature until the cleavage is complete.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate. The crude product contains the desired (R)-amine and the recovered chiral auxiliary.

-

Purify the (R)-3,3,3-Trifluoro-2-phenylpropan-1-amine by column chromatography or acid-base extraction to separate it from the recovered auxiliary.

Data Summary: Chiral Auxiliary Methods

| Auxiliary Type | Key Transformation | Diastereoselectivity (d.r.) | Result | Reference |

| Fluorinated Oxazolidine (Fox) | Amide Enolate Alkylation | Excellent | Access to enantiopure acids, alcohols | [14] |

| N-(tert-butylsulfinyl) | Imine Reduction | >95:5 | Chiral trifluoromethylated allylic amine |

Conclusion and Method Selection

The enantioselective synthesis of (R)-3,3,3-Trifluoro-2-phenylpropan-1-amine can be successfully achieved through several distinct and powerful strategies.

-

Rhodium-Catalyzed Asymmetric Hydrogenation is the premier choice for large-scale industrial production, offering high throughput, excellent enantioselectivity, and high yields. The primary considerations are the cost of the precious metal catalyst and chiral ligand, and the need for specialized high-pressure equipment.

-

Biocatalytic Asymmetric Transamination represents the greenest and often most selective method. It is ideal for applications where sustainability, mild conditions, and exceptionally high enantiopurity are paramount. The main challenges can be substrate solubility and the potential for enzyme inhibition at high substrate concentrations, although enzyme and process engineering can often mitigate these issues.[8][12]

-

Chiral Auxiliary-Mediated Synthesis is a classic, reliable, and highly predictable method. It is particularly valuable during early-stage research and development when a dependable route is needed to access material for biological testing before a catalytic route has been fully optimized. While effective, it is less atom-economical due to the stoichiometric use of the auxiliary.

The optimal choice depends on the specific requirements of the project, including scale, cost, available equipment, and environmental considerations. Each of these protocols provides a robust and validated pathway to this valuable chiral building block.

References

-

Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

-

ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI. [Link]

-

(PDF) ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. [Link]

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC. [Link]

-

Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley Online Library. [Link]

-

Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. ACS Publications. [Link]

-

Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Royal Society of Chemistry. [Link]

-

Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]

-

Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

-

THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois Urbana-Champaign. [Link]

-

Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. KAUST Repository. [Link]

-

Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Royal Society of Chemistry. [Link]

-

Asymmetric-Synthesis. University of Oxford. [Link]

-

Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. [Link]

-

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Royal Society of Chemistry. [Link]

Sources

- 1. sas.rochester.edu [sas.rochester.edu]

- 2. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. DSpace [repository.kaust.edu.sa]

- 11. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]

Application Notes and Protocols for the Use of 3,3,3-Trifluoro-2-phenylpropan-1-amine as a Chiral Building Block

Introduction: The Strategic Value of Fluorinated Chiral Amines

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is insatiable. Chiral amines, in particular, are foundational components of a vast number of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms into these molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The trifluoromethyl (CF₃) group is especially valued for its ability to act as a bioisostere for a methyl group while imparting unique electronic properties and enhancing metabolic stability.

3,3,3-Trifluoro-2-phenylpropan-1-amine emerges as a chiral building block of significant interest, combining the stereochemical information of a chiral amine with the influential trifluoromethyl group. This guide provides a comprehensive overview of its synthesis, resolution, and application, offering detailed protocols and insights for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties and Analytical Data

The enantiomers of 3,3,3-Trifluoro-2-phenylpropan-1-amine are valuable for stereoselective synthesis. Below is a summary of their key properties.

| Property | (R)-3,3,3-Trifluoro-2-phenylpropan-1-amine | (S)-3,3,3-Trifluoro-2-phenylpropan-1-amine |

| CAS Number | 763907-26-2 | Not available |

| Molecular Formula | C₉H₁₀F₃N | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol | 189.18 g/mol |

| Appearance | Expected to be a liquid or low-melting solid | Expected to be a liquid or low-melting solid |

| Optical Rotation [α]D | Data not available in searched literature. | Data not available in searched literature. |

| ¹H NMR (CDCl₃, 400 MHz) | Expected characteristic signals for phenyl, CH, CH₂, and NH₂ protons. | Expected characteristic signals for phenyl, CH, CH₂, and NH₂ protons. |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected characteristic signals for phenyl, CF₃, C-N, and C-CF₃ carbons. | Expected characteristic signals for phenyl, CF₃, C-N, and C-CF₃ carbons. |

Synthesis and Chiral Resolution Workflow

The preparation of enantiomerically pure 3,3,3-Trifluoro-2-phenylpropan-1-amine is typically achieved through a two-stage process: the synthesis of the racemic amine followed by its resolution into individual enantiomers.

Caption: Overall workflow for the preparation of enantiopure 3,3,3-Trifluoro-2-phenylpropan-1-amine.

Protocol 1: Racemic Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[2] This protocol outlines the synthesis of racemic 3,3,3-Trifluoro-2-phenylpropan-1-amine from the corresponding ketone.

Materials:

-

3,3,3-Trifluoro-1-phenylpropan-2-one

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, and standard glassware

Procedure:

-

To a solution of 3,3,3-Trifluoro-1-phenylpropan-2-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure racemic 3,3,3-Trifluoro-2-phenylpropan-1-amine.

Rationale: The use of a large excess of ammonium acetate drives the equilibrium towards the formation of the imine. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.[3]

Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization

The separation of enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[4]

Caption: Principle of chiral resolution via diastereomeric salt formation.

Materials:

-

Racemic 3,3,3-Trifluoro-2-phenylpropan-1-amine

-

(+)-Tartaric acid

-

Methanol

-

1 M Sodium hydroxide solution

-

Diethyl ether

-

Erlenmeyer flasks, Büchner funnel, and standard glassware

Procedure:

-

Dissolve the racemic amine (1 equivalent) in a minimum amount of warm methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This is the first crop of diastereomerically enriched salt.

-

To liberate the free amine, suspend the collected crystals in water and add 1 M NaOH solution until the pH is >10.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically enriched amine.

-

The mother liquor from step 6 contains the other diastereomeric salt and can be treated similarly to recover the other enantiomer.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC (see Protocol 3). Repeat the crystallization process if necessary to improve the ee.

Rationale: The choice of solvent is crucial; it should provide a significant difference in solubility between the two diastereomeric salts. Methanol is a common choice for amine tartrate salts. Using 0.5 equivalents of the resolving agent is often sufficient to selectively precipitate one diastereomer.

Application in Asymmetric Synthesis: Diastereoselective Amide Formation and Alkylation

Enantiopure 3,3,3-Trifluoro-2-phenylpropan-1-amine can be used as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions.[5] A common application is in the diastereoselective alkylation of an amide derived from the chiral amine.

Caption: Workflow for the use of (R)-3,3,3-Trifluoro-2-phenylpropan-1-amine as a chiral auxiliary.

Protocol for Diastereoselective Alkylation

Materials:

-

(R)-3,3,3-Trifluoro-2-phenylpropan-1-amine

-

Propionyl chloride

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF

-

Benzyl bromide

-

1 M Hydrochloric acid

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure: Part A: Synthesis of the Chiral Amide

-

Dissolve (R)-3,3,3-Trifluoro-2-phenylpropan-1-amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add propionyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chiral amide. Purify by column chromatography.

Part B: Diastereoselective Alkylation

-

Dissolve the purified chiral amide (1 equivalent) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add LDA solution (1.1 equivalents) and stir for 1 hour at -78 °C to form the lithium enolate.

-

Add benzyl bromide (1.2 equivalents) and continue stirring at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

Part C: Cleavage of the Chiral Auxiliary

-

The alkylated amide can be hydrolyzed under acidic or basic conditions (e.g., refluxing in 6 M HCl) to cleave the chiral auxiliary and yield the enantiomerically enriched 2-methyl-3-phenylpropanoic acid.

Rationale: The bulky phenyl and trifluoromethyl groups on the chiral auxiliary create a sterically hindered environment, forcing the electrophile (benzyl bromide) to approach the enolate from the less hindered face, thus leading to a high diastereoselectivity.

Analytical Methods for Enantiomeric Purity

Protocol 3: Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric purity of chiral compounds.[6]

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H is a good starting point for chiral amines.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve a small amount of the amine in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Inject the enantiomerically enriched sample.

-

Integrate the peak areas of both enantiomers to calculate the enantiomeric excess (ee %) using the formula: ee % = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Conclusion

3,3,3-Trifluoro-2-phenylpropan-1-amine is a promising chiral building block with significant potential in asymmetric synthesis. Its unique combination of a stereogenic center adjacent to a phenyl group and a trifluoromethyl group makes it an effective controller of stereochemistry in a variety of chemical transformations. The protocols provided herein for its synthesis, resolution, and application offer a solid foundation for researchers to explore its utility in the development of new pharmaceuticals and other enantiomerically pure compounds.

References

-

Wikipedia. Reductive amination. [Link]

-

Busch, K. W., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed. [Link]

-

Gotor-Fernández, V., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC. [Link]

-

PubChem. 3,3,3-trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine. [Link]

- Google Patents.

-

Wikipedia. Chiral auxiliary. [Link]

-

Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

-

Toste, F. D., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]

-

Schoenebeck, F., et al. (2021). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. PMC. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

PubChem. 3,3,3-Trifluoro-1-phenylpropan-1-one. [Link]

-

Rapoport, H., et al. (2000). Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine. MDPI. [Link]

-

Bal, S., et al. (2021). Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Molecules. [Link]

-

Fasan, R., et al. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. SciSpace. [Link]

-

LookChem. 3,3,3-trifluoro-2-methyl-1-phenylpropan-1-one. [Link]

-

Raymond, K. N., et al. (2020). Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine–Borane Cofactor. eScholarship.org. [Link]

-

Ritter, T., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed. [Link]

-

Nenajdenko, V. G., et al. (2019). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PMC. [Link]

-

Ritter, T., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. [Link]

-

Fernández-Ibáñez, M. Á., et al. (2014). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

-

Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Davies, H. M. L., et al. (2014). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. [Link]

-

Chiralpedia. Asymmetric Synthesis in Industry: From Lab to Market. [Link]

-

Gotor-Fernández, V., et al. (2022). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. [Link]

- Google Patents. Chiral resolution method of n-[4-(1-aminoethyl)

Sources

- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Efficiency Derivatization of 3,3,3-Trifluoro-2-phenylpropan-1-amine for GC Analysis

[1]

Abstract & Strategic Rationale

3,3,3-Trifluoro-2-phenylpropan-1-amine (TFPA) is a critical fluorinated building block in the synthesis of pharmaceutical candidates, particularly modulators of the central nervous system where the trifluoromethyl (

Direct Gas Chromatography (GC) analysis of TFPA is compromised by the primary amine moiety, which exhibits strong hydrogen bonding with silanol groups in the stationary phase. This results in peak tailing, irreversible adsorption, and non-linear detector response at trace levels. Furthermore, the electron-withdrawing nature of the

This guide details a validated protocol for the Pentafluoropropionylation of TFPA. We select Pentafluoropropionic Anhydride (PFPA) over silylation reagents (e.g., BSTFA) or other acylating agents.

Why PFPA?

-

Electronic Synergy: The introduction of a pentafluoropropionyl group complements the existing

moiety, creating a highly electrophilic molecule ideal for Negative Chemical Ionization (NCI-MS) or Electron Capture Detection (ECD) , lowering Limits of Quantitation (LOQ) by orders of magnitude. -

Stability: Amides formed via PFPA are hydrolytically stable compared to trimethylsilyl (TMS) derivatives, allowing for robust autosampler stability.

-

Chromatographic Fidelity: The reaction yields a single, non-polar derivative, eliminating the "mono- vs. di-TMS" variability often seen with primary amines.[1]

Chemical Logic & Reaction Mechanism

The derivatization proceeds via nucleophilic attack of the primary amine nitrogen on the carbonyl carbon of the anhydride. A base catalyst (Triethylamine) acts as an acid scavenger to neutralize the pentafluoropropionic acid byproduct, driving the equilibrium forward.

Reaction Scheme

Workflow Visualization

The following diagram outlines the critical path from sample preparation to data acquisition.

Caption: Optimized workflow for the isolation and PFPA-derivatization of TFPA.

Experimental Protocol

Materials & Reagents[2][3][4]

-

Analyte: 3,3,3-Trifluoro-2-phenylpropan-1-amine (TFPA).[1]

-

Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) [Sigma-Aldrich/Merck].[1]

-

Catalyst: Triethylamine (TEA), anhydrous.

-

Solvents: Ethyl Acetate (Anhydrous), Toluene (Reconstitution solvent).

-

Internal Standard (IS):

-Methylbenzylamine-d5 or 3,4-Dichlorobenzylamine (structural analog).[1]

Step-by-Step Procedure

Step 1: Sample Extraction (For Biological/Aqueous Matrices)

-

Aliquot 200 µL of sample (plasma/urine) into a 2 mL glass vial.

-

Add 20 µL of Internal Standard solution (10 µg/mL).

-

Add 100 µL of 1.0 M NaOH to ensure pH > 11.[1] Note: The

- -

Add 1 mL of Methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic (upper) layer to a clean reaction vial.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Step 2: Derivatization

-

To the dried residue (or 1 mg neat standard), add 100 µL Anhydrous Ethyl Acetate .

-

Add 25 µL Triethylamine (TEA) .

-

Add 50 µL PFPA . Caution: Exothermic reaction.[1] Add slowly.

-

Cap the vial tightly (PTFE-lined cap) and vortex for 10 seconds.

-

Incubate at 60°C for 30 minutes .

-

Critical: Do not exceed 70°C to prevent degradation of the fluorinated carbon chain.

-

Step 3: Cleanup & Reconstitution [1]

-

Remove the vial from heat and cool to room temperature.

-

Evaporate the reaction mixture to dryness under Nitrogen. This removes excess PFPA and the acidic byproduct.

-

Reconstitute the residue in 200 µL of Toluene .

-

Transfer to an autosampler vial with a glass insert.

Instrumental Parameters (GC-MS)[1][2][5]

The following parameters are optimized for an Agilent 7890/5977 system but are transferable to other platforms.

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30 m x 0.25 mm x 0.25 µm) | Low-bleed, non-polar phase ideal for halogenated aromatics.[1] |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis.[1] Purge valve on at 1.0 min.[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |

| Oven Program | 60°C (1 min hold) | Fast ramp minimizes run time; initial low temp focuses the peak. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives.[1] |

| Ionization | EI (70 eV) or NCI (Methane) | EI for structural ID; NCI for ultra-trace quantitation (femtomolar levels). |

| Solvent Delay | 3.5 minutes | Protects filament from solvent peak.[1] |

Mass Spectrometry Detection (EI Mode)

-

Target Derivative MW: ~335 Da (Parent Amine 189 + PFPA 146).[1]

-

Quantifier Ion: m/z 190 (Cleavage alpha to Nitrogen, retaining the phenyl group).

-

Qualifier Ions: m/z 176, 119 (Pentafluoroethyl cation).

Chiral Analysis Considerations

TFPA contains a chiral center at the C2 position. Enantiomeric purity is often a Critical Quality Attribute (CQA).

Option A: Chiral Column (Direct Analysis of Achiral Derivative)

-

Column: Rt-βDEXsa (Restek) or Cyclosil-B (Agilent).[1]

-

Method: Use the PFPA derivative described above.[2][3] The bulky perfluoroacyl group often enhances chiral recognition on cyclodextrin phases.

Option B: Chiral Derivatization (Indirect Separation) If a chiral column is unavailable, replace PFPA with (S)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) .[1]

-

Mechanism: Forms diastereomers (S,S and R,S) which separate on a standard DB-5MS column.

-

Protocol Modification: Substitute PFPA with 50 µL of 0.1M L-TPC in Dichloromethane. Incubate at 60°C.